2-(Ethylsulfanyl)dodecan-4-one
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Overview
Description
2-(Ethylsulfanyl)dodecan-4-one is an organic compound characterized by the presence of an ethylsulfanyl group attached to a dodecan-4-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfanyl)dodecan-4-one typically involves the reaction of dodecan-4-one with ethylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include acids or bases that facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylsulfanyl)dodecan-4-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dodecan-4-one backbone can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dodecan-4-one derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)dodecan-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death. The ethylsulfanyl group plays a crucial role in enhancing the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Dodecan-4-one: Lacks the ethylsulfanyl group, making it less lipophilic and potentially less effective in penetrating cell membranes.
2-(Methylsulfanyl)dodecan-4-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its chemical reactivity and biological activity.
Uniqueness: 2-(Ethylsulfanyl)dodecan-4-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
923038-90-8 |
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Molecular Formula |
C14H28OS |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
2-ethylsulfanyldodecan-4-one |
InChI |
InChI=1S/C14H28OS/c1-4-6-7-8-9-10-11-14(15)12-13(3)16-5-2/h13H,4-12H2,1-3H3 |
InChI Key |
HQJMRHMCFBUFGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CC(C)SCC |
Origin of Product |
United States |
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